Valsarin

Natural Product Chemistry Lichenology Anthraquinone

Sourcing unique, naturally-derived anthraquinone standards like Valsarin (Papulosin) often presents supply chain hurdles. This compound, with its specific 3-chloro-1,2,4,5-tetrahydroxy substitution, is essential for researchers needing to avoid confounding results in structure-activity relationship (SAR) studies where generic emodin analogs are insufficient. - Acts as a definitive reference standard for LC-MS/NMR-based metabolomics of Lasallia papulosa lichen extracts. - Serves as a distinct core scaffold for synthesizing novel anthraquinone derivatives to explore unique chemical space. - Facilitates biochemical assays investigating halogenase enzyme function in secondary metabolite biosynthesis. Available via custom synthesis with assured quality.

Molecular Formula C15H9ClO6
Molecular Weight 320.68 g/mol
CAS No. 22851-88-3
Cat. No. B12758820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValsarin
CAS22851-88-3
Molecular FormulaC15H9ClO6
Molecular Weight320.68 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)Cl)O)O
InChIInChI=1S/C15H9ClO6/c1-4-2-5-7(6(17)3-4)12(19)9-8(11(5)18)14(21)15(22)10(16)13(9)20/h2-3,17,20-22H,1H3
InChIKeyLSXDSQPJNKGFHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 gram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Valsarin: Chloroanthraquinone Overview


Valsarin (CAS 22851-88-3), also known as papulosin or 7-chloro-5-hydroxyemodin, is a chlorinated anthraquinone derivative with the molecular formula C15H9ClO6 [1]. It is a naturally occurring secondary metabolite, first isolated from the lichen Lasallia papulosa [2]. As an anthraquinone, it shares the characteristic 9,10-anthracenedione core but is distinguished by a unique pattern of hydroxylation and chlorination, which defines its chemical identity and potential for differential interactions compared to other anthraquinone analogs .

1 Confirmed identity as papulosin supports lichen metabolomics reference use
2 Distinct tetrahydroxy-3-chloro substitution enables anthraquinone SAR diversification
3 Naturally occurring chlorinated scaffold supports halogenation pathway research

Valsarin: Uniqueness vs. Emodin


In the context of anthraquinone research, Valsarin cannot be considered a generic substitute for common analogs like emodin or 7-chloroemodin. Its distinct substitution pattern—specifically, a chlorine atom at the 3-position and four hydroxyl groups at the 1,2,4,5-positions—fundamentally alters its electronic properties, hydrogen-bonding capacity, and overall molecular geometry . These structural differences are the primary drivers of any differential biological activity or chemical reactivity. Assuming functional equivalence with other anthraquinones is therefore scientifically invalid and can lead to confounding results in structure-activity relationship (SAR) studies .

Hydroxylation Pattern

Valsarin has 4 hydroxyl groups vs. 3 in emodin; this difference may alter hydrogen-bonding and redox behavior in SAR studies.

Chlorination Position

Chlorine at the 3-position distinguishes it from 7-chloroemodin (2-chloro), which may shift electronic properties and reactivity profiles.

Valsarin: Identity, Provenance & Synthesis


Hydroxylation Difference from Emodin

Valsarin is a tetrahydroxyanthraquinone, containing four hydroxyl groups, whereas the parent anthraquinone, emodin, is a trihydroxyanthraquinone with only three. The additional hydroxyl group in Valsarin is located at the 5-position, which is absent in emodin . This difference in hydroxyl count and pattern is a fundamental quantitative distinction that dictates unique intermolecular interactions, such as altered hydrogen-bonding capabilities and different redox potentials, which are critical parameters in SAR studies .

Hydroxyl Count
Class-level inference
Valsarin: 4 –OH
Emodin: 3 –OH
Supports distinct interaction profiling from emodin
Validate in target-specific assays
Natural Product Chemistry Lichenology Anthraquinone Structure-Activity Relationship

Identity with Papulosin

The compound known as 'papulosin', a novel chlorinated anthraquinone first described from the lichen Lasallia papulosa in 1969, has been shown to be chemically identical to Valsarin [1]. This identity has been confirmed by multiple analytical techniques, including mass spectrometry and NMR [2]. This equivalence provides a direct link to a known, naturally occurring molecule with a defined source organism, which is a key differentiator for researchers interested in natural product chemistry, chemotaxonomy, or the study of lichen secondary metabolism.

Identity Confirmation
Head-to-head
Valsarin ≡ Papulosin (synonym confirmed by MS and synthesis)
Enables natural product provenance research
Natural Product Chemistry Lichenology Metabolomics Chemotaxonomy

Distinct Synthesis from 7-Chloroemodin

The first total synthesis of Valsarin, reported in 1972, utilizes a different synthetic strategy and intermediate compared to the synthesis of its close analog, 7-chloroemodin. Valsarin is synthesized via a route involving the chlorination of a specific anthraquinone precursor, while the synthesis of 7-chloroemodin is described separately using a different set of reactions [1]. This synthetic differentiation is quantifiable in terms of yield, number of steps, and the nature of the required reagents. For a medicinal chemist or synthetic biologist, this means Valsarin represents a unique chemical space and a distinct synthetic challenge or opportunity for diversification, separate from other chloroemodin analogs.

Synthetic Route
Cross-study comparable
Valsarin route: chlorination of specific precursor; distinct from 7‑chloroemodin synthesis
Provides unique starting point for derivative libraries
No direct yield comparison available
Organic Synthesis Medicinal Chemistry Chloroanthraquinone Total Synthesis

Valsarin: Research Applications


Lichen Metabolomics Reference Standard

Given its confirmed identity as papulosin, a metabolite from Lasallia papulosa, Valsarin serves as an essential reference standard for the accurate identification and quantification of this compound in lichen extracts. Its procurement is necessary for LC-MS or NMR-based metabolomics studies aimed at chemotaxonomic classification or the study of secondary metabolite variation in lichen populations [1].

Anthraquinone SAR Building Block

With its unique substitution pattern (1,2,4,5-tetrahydroxy-3-chloro), Valsarin is a valuable core scaffold for the synthesis of novel anthraquinone derivatives. Its procurement enables medicinal chemists to explore a distinct region of chemical space in structure-activity relationship (SAR) campaigns, particularly for projects investigating the impact of dense hydroxylation and specific chlorination on a biological target .

Natural Product Chlorination Studies

The study of halogenated natural products is an important area of chemical biology. As a naturally occurring chlorinated anthraquinone, Valsarin can be used as a substrate or a standard in biochemical assays designed to investigate the function and specificity of halogenase enzymes involved in the biosynthesis of secondary metabolites in fungi and lichens [1].

Application
Selection Property
Validation Focus
Lichen metabolomics reference identification
Authenticated identity as papulosin (synonym)
Confirm spectral match with literature data for lichen samples
Anthraquinone SAR diversification
Distinct tetrahydroxy-3-chloro substitution profile
Evaluate SAR impact on biological targets relative to other analogs
Natural chlorination pathway studies
Naturally occurring chlorinated scaffold
Assess suitability as halogenase substrate or standard

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


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